molecular formula C10H9F6N B13307581 Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine

Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine

Cat. No.: B13307581
M. Wt: 257.18 g/mol
InChI Key: YYTUSUNHSLVBTO-UHFFFAOYSA-N
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Description

Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine is a fluorinated organic compound characterized by the presence of trifluoromethyl groups. These groups contribute to the compound’s unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine typically involves the reaction of 2,2,2-trifluoroacetophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its use in drug development, particularly for its potential therapeutic properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with target proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: A related compound used in similar applications.

    Hexafluoroisopropyl methacrylate: Another fluorinated compound with distinct properties.

    Methyl 3-(trifluoromethyl)phenylacetate: Shares structural similarities and is used in various chemical processes.

Uniqueness

Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine stands out due to its specific trifluoromethyl groups, which impart unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity.

Biological Activity

Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine, with CAS number 1461708-21-3, is a fluorinated organic compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10_{10}H10_{10}ClF6_6N
  • Molecular Weight : 293.64 g/mol
  • Structure : The compound features a trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of organic molecules.

The biological activity of this compound is primarily attributed to its structural characteristics. The trifluoromethyl groups are known to significantly influence the pharmacokinetic properties of compounds, often enhancing their binding affinity to target enzymes and receptors due to increased hydrophobic interactions.

Enzyme Inhibition Studies

Recent studies have indicated that compounds with similar structural motifs exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance:

  • AChE Inhibition : Compounds derived from trifluoromethylbenzoyl derivatives demonstrated IC50_{50} values ranging from 27.04 µM to 106.75 µM for AChE inhibition .
  • BuChE Inhibition : Similar compounds showed varying degrees of inhibition with IC50_{50} values between 58.01 µM and 277.48 µM .

Antimicrobial Activity

The presence of trifluoromethyl groups has been linked to enhanced antimicrobial properties in several studies. For example, derivatives of hydrazinecarboxamides exhibited significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 125 µM to 250 µM .

Case Study 1: Acetylcholinesterase Inhibition

In a study examining the inhibitory effects of various trifluoromethyl-containing compounds on AChE, it was found that certain derivatives exhibited greater potency than the clinically used drug rivastigmine. The most effective compounds were identified as having alkyl chain lengths that optimized their interaction with the enzyme's active site .

CompoundIC50_{50} (µM)
Rivastigmine30.00
Tridecyl derivative28.90
Pentadecyl derivative27.00

Case Study 2: Antimicrobial Efficacy

Research focusing on N-alkyl derivatives of trifluoromethylbenzoyl hydrazine revealed promising results against various bacterial strains, including M. tuberculosis and M. kansasii. The study highlighted that structural modifications could lead to improved efficacy against resistant strains .

CompoundMIC (µM)
N-Hexyl derivative250
N-Tridecyl derivative125
N-Pentadecyl derivative62.5

Properties

Molecular Formula

C10H9F6N

Molecular Weight

257.18 g/mol

IUPAC Name

2,2,2-trifluoro-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C10H9F6N/c1-17-8(10(14,15)16)6-3-2-4-7(5-6)9(11,12)13/h2-5,8,17H,1H3

InChI Key

YYTUSUNHSLVBTO-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC(=CC=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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